molecular formula C29H29N3O3 B12176787 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide

Cat. No.: B12176787
M. Wt: 467.6 g/mol
InChI Key: NNFCZIZKPFVXKW-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetracyclic core, which is a characteristic feature of many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide typically involves a multi-step process. One common method is the radical cascade cyclization, which can be promoted by visible light or metal catalysts. For example, a photoredox/K2S2O8 system can be used to generate alkylated derivatives of isoindoloquinazoline . Another approach involves the use of CuBr2 to induce radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced isoindoloquinazoline derivatives.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide is unique due to its specific substitution pattern and the presence of the phenylethyl and hexanamide groups. These structural features contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C29H29N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C29H29N3O3/c33-26(30-19-18-21-11-3-1-4-12-21)17-5-2-10-20-31-27-22-13-6-7-14-23(22)29(35)32(27)25-16-9-8-15-24(25)28(31)34/h1,3-4,6-9,11-16,27H,2,5,10,17-20H2,(H,30,33)

InChI Key

NNFCZIZKPFVXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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